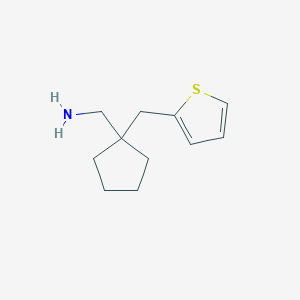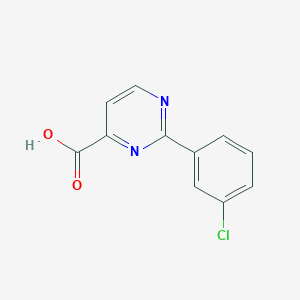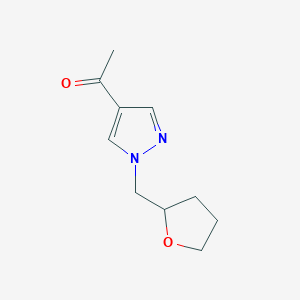![molecular formula C10H11FN4 B1468054 [1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1251109-56-4](/img/structure/B1468054.png)
[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Descripción general
Descripción
1-(5-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine, commonly known as FMTA, is a synthetic organic compound that has recently been studied extensively for its potential applications in a variety of scientific and medical fields. FMTA is a fluorinated triazole derivative that is highly soluble in both water and organic solvents, making it a versatile compound for use in a variety of laboratory experiments. FMTA has been studied for its potential applications in drug synthesis, drug delivery, and as a fluorescent probe in biological and biochemical experiments. We will also discuss the potential future directions for FMTA research.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
One study highlights the synthesis and potential application of a compound structurally related to "[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine" as a neurokinin-1 (NK1) receptor antagonist. The compound demonstrated high affinity and efficacy in preclinical tests relevant to clinical efficacy in conditions like emesis and depression, suggesting a promising application in treating these conditions through NK1 receptor antagonism (Harrison et al., 2001).
Antioxidant Properties
Another study focused on the synthesis and antioxidant properties of novel 1,2,3-triazole-containing nitrones. These compounds, which include structural motifs similar to the query compound, were examined for their antioxidant ability and potential to inhibit enzymes like soybean lypoxygenase. One particular compound demonstrated strong inhibitory effects on lipid peroxidation, showcasing the potential of triazole-containing compounds in developing potent antioxidants for therapeutic applications (Hadjipavlou-Litina et al., 2022).
Catalysis and Synthesis
Research on catalyst- and solvent-free synthesis of related compounds through microwave-assisted methods has been documented. These studies offer insights into the efficiency and environmental friendliness of synthesizing triazole derivatives, highlighting the compound's role in facilitating novel synthetic pathways (Moreno-Fuquen et al., 2019).
Antimicrobial Activities
The antimicrobial potential of derivatives structurally similar to the query compound has been explored. A series of these compounds demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, suggesting their utility in developing new antimicrobial agents (Thomas et al., 2010).
Propiedades
IUPAC Name |
[1-(5-fluoro-2-methylphenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c1-7-2-3-8(11)4-10(7)15-6-9(5-12)13-14-15/h2-4,6H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHYHTVWKRIJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl({3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467971.png)
![methyl({3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467972.png)

![1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467978.png)
![1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467979.png)
![1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467981.png)

![[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol](/img/structure/B1467985.png)
![{4-[(6-Methylpyridazin-3-yl)oxy]cyclohexyl}amine](/img/structure/B1467986.png)
![[4-(Quinoxalin-2-yloxy)cyclohexyl]amine](/img/structure/B1467987.png)
![3-{4-[3-(methylamino)propyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B1467988.png)

![1-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467993.png)
![1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467994.png)